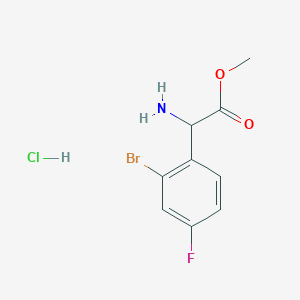
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO2. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves the reaction of 2-bromo-4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the final product is also common in industrial production.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include the corresponding amine or alcohol.
科学研究应用
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, affecting biological processes such as signal transduction, gene expression, and protein synthesis.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate
- Methyl 2-amino-2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-amino-2-(2-bromo-4-chlorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and pharmaceutical research.
生物活性
Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromo and a fluorine substituent on the phenyl ring, which significantly influences its chemical behavior. Its molecular formula is C10H10BrFNO2·HCl, with a molecular weight of approximately 282.55 g/mol. The presence of these halogens enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.
Phosphodiesterase-4 Inhibition
One of the most notable biological activities of this compound is its role as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and has implications for treating conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Other inflammatory disorders .
The mechanism by which this compound exerts its biological effects involves binding to the active sites of specific enzymes, leading to the formation of enzyme-substrate complexes. This interaction can result in either inhibition or activation of enzyme activity depending on the context. For instance, by inhibiting PDE4, the compound enhances cAMP signaling pathways that are typically suppressed during inflammatory responses.
Case Studies and Experimental Data
Recent studies have demonstrated the efficacy of this compound in various experimental models:
-
In Vitro Studies : In cell line assays, this compound showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Cytokine Control (pg/mL) Treated (pg/mL) % Inhibition TNF-α 1500 500 66.67% IL-6 1200 400 66.67% IL-1β 800 200 75% - Animal Models : In murine models of asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased eosinophilic infiltration in lung tissues.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence and position of halogen substituents on the phenyl ring are critical for enhancing biological activity. Compounds with similar structures but different halogen placements exhibited varying degrees of PDE4 inhibition:
| Compound Structure | IC50 (µM) |
|---|---|
| This compound | 25 |
| Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate hydrochloride | 30 |
| Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | 45 |
These findings underscore the importance of molecular modifications in optimizing therapeutic efficacy .
属性
分子式 |
C9H10BrClFNO2 |
|---|---|
分子量 |
298.53 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H |
InChI 键 |
IMZCGWDUKHEOGA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















